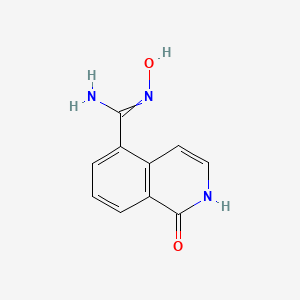
N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline ring system, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with hydroxylamine under controlled conditions. The process often requires specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, particularly electrophilic aromatic substitutions, are common due to the presence of the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide exerts its effects involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and affecting their biological availability. This interaction can influence various biochemical pathways, including those involved in oxidative stress and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid: Shares a similar isoquinoline structure but differs in functional groups.
N-Hydroxy-1,2,4-oxadiazole-5-formamides: Another compound with hydroxamic acid functionality, used in different applications
Uniqueness
N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C10H9N3O2 |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
N'-hydroxy-1-oxo-2H-isoquinoline-5-carboximidamide |
InChI |
InChI=1S/C10H9N3O2/c11-9(13-15)7-2-1-3-8-6(7)4-5-12-10(8)14/h1-5,15H,(H2,11,13)(H,12,14) |
InChI-Schlüssel |
MLRQDMUHJKEGKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















